molecular formula C46H52Na2O16 B12423092 Bimosiamose (disodium)

Bimosiamose (disodium)

Cat. No.: B12423092
M. Wt: 906.9 g/mol
InChI Key: ZGEPTUZKSXWWAB-PNGDFCJYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bimosiamose (disodium) involves multiple steps, starting with the preparation of the core biphenyl structure. The process includes the following steps:

Industrial Production Methods

Industrial production of Bimosiamose (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bimosiamose (disodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bimosiamose (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying selectin inhibition and leukocyte adhesion.

    Biology: Investigated for its role in modulating immune responses and reducing inflammation.

    Medicine: Explored as a therapeutic agent for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis.

Mechanism of Action

Bimosiamose (disodium) exerts its effects by inhibiting the adhesion of leukocytes to endothelial cells. This is achieved through the inhibition of selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between leukocytes and endothelial cells, Bimosiamose (disodium) reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bimosiamose (disodium) is unique in its ability to inhibit multiple selectins (E-selectin, L-selectin, and P-selectin) simultaneously, making it a versatile and effective anti-inflammatory agent. Its broad-spectrum selectin inhibition sets it apart from other compounds that target only specific selectins.

Properties

Molecular Formula

C46H52Na2O16

Molecular Weight

906.9 g/mol

IUPAC Name

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate

InChI

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1

InChI Key

ZGEPTUZKSXWWAB-PNGDFCJYSA-L

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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